molecular formula C16H23N3O B11803350 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11803350
M. Wt: 273.37 g/mol
InChI Key: BNPDJTCJVIBELC-UHFFFAOYSA-N
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Description

1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidine with ethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Piperidin-1-yl)pyridine: Shares the piperidine and pyridine rings but lacks the pyrrolidine ring.

    Pyrrolidin-1-yl)pyridine: Contains the pyrrolidine and pyridine rings but lacks the piperidine ring.

Uniqueness: 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-[2-(2-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C16H23N3O/c1-13(20)19-12-6-8-15(19)14-7-5-9-17-16(14)18-10-3-2-4-11-18/h5,7,9,15H,2-4,6,8,10-12H2,1H3

InChI Key

BNPDJTCJVIBELC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCCCC3

Origin of Product

United States

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